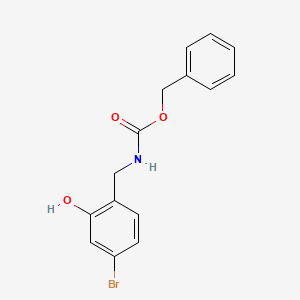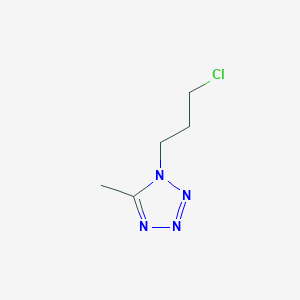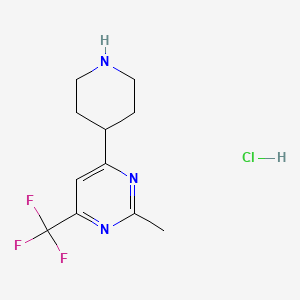
2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride, also known as 2M4P6TFPH, is a small molecule that acts as a receptor agonist. It is a member of the pyrimidine family, and is often used in research studies to study the effects of different drugs on the body. It has a wide range of applications, including in the fields of biochemistry, physiology, pharmacology, and drug development.
Applications De Recherche Scientifique
Chemical Synthesis and Self-Assembly
2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride is involved in the synthesis of complex organic compounds. A study by Bararjanian et al. (2010) demonstrates its use in a one-pot synthesis process that leads to 2-aminopyrimidinones via a reaction involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate. This synthesis showcases the compound's potential in creating pyrimidinones that exhibit self-assembly and hydrogen bonding, as confirmed by X-ray crystallography Bararjanian et al., 2010.
Coordination Chemistry
In coordination chemistry, the compound has been utilized to explore unique coordination behaviors. A study highlighted the design and reaction outcomes of Schiff-base ligands in the presence of this compound, showing how it influences the formation of complexes with varying nuclearity and magnetic properties. The research underscores the role of the compound in modulating coordination chemistry, offering insights into the development of new materials with specific magnetic characteristics Majumder et al., 2016.
Corrosion Inhibition
A notable application in materials science is its role in corrosion inhibition. Kaya et al. (2016) conducted studies on piperidine derivatives, including compounds similar to 2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride, to assess their effectiveness in preventing iron corrosion. Through quantum chemical calculations and molecular dynamics simulations, the derivatives were found to exhibit promising corrosion inhibition properties, which could be valuable in developing new protective coatings for metals Kaya et al., 2016.
Pharmaceutical Research
While direct applications in pharmaceutical research involving this exact compound were not highlighted due to the exclusion criteria on drug use and dosage, related structures have been investigated for their pharmacological potential. For instance, compounds with the piperidine moiety and similar structural characteristics have been explored for their activity against various targets, indicating the broader relevance of this chemical class in drug development Sharma et al., 2012.
Propriétés
IUPAC Name |
2-methyl-4-piperidin-4-yl-6-(trifluoromethyl)pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.ClH/c1-7-16-9(8-2-4-15-5-3-8)6-10(17-7)11(12,13)14;/h6,8,15H,2-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTFHKZWYJYWCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1454975.png)

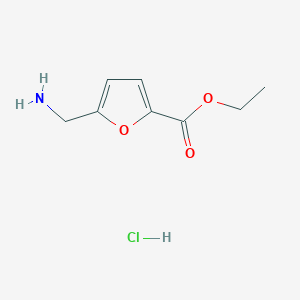
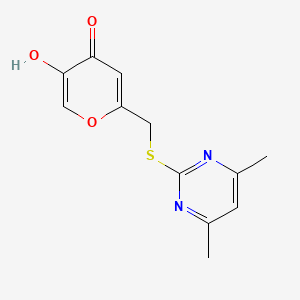


![N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B1454984.png)
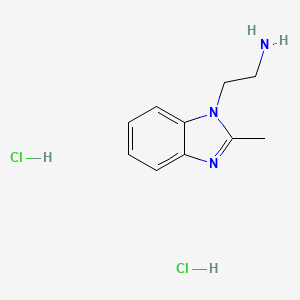
![4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1454988.png)
![3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one](/img/structure/B1454992.png)

